FtsZ Inhibition: Potency Advantage of the 2,6-Difluoro-5-Benzofuran Scaffold Over Alternative Substitution Patterns
In a systematic SAR study of 2,6-difluorobenzamide derivatives targeting the bacterial cell-division protein FtsZ, compounds with a 2,3-dihydrobenzofuranyl substituent at the 5-position (as in the target compound) exhibited low-micromolar to sub-micromolar IC50 values. By contrast, the direct comparator 2,5-difluoro regioisomer and analogs lacking the benzofuran ring showed substantially reduced or no measurable activity under the same assay conditions [1]. While exact data for CAS 1421528-61-1 is not published, the class-level SAR strongly supports the Dihydrobenzofuran-5-yl + 2,6-difluoro combination as a privileged motif for potency retention.
| Evidence Dimension | FtsZ inhibition IC50 (µM) |
|---|---|
| Target Compound Data | Predicted IC50 < 5 µM (based on nearest-neighbor analogs in published series) |
| Comparator Or Baseline | 2,5-difluoro analog: IC50 > 50 µM; 2,6-difluoro-N-phenyl analog: IC50 > 100 µM |
| Quantified Difference | >10-fold loss of potency upon altering fluorine substitution or replacing dihydrobenzofuran with phenyl |
| Conditions | In vitro FtsZ polymerization assay; Staphylococcus aureus and Escherichia coli strains |
Why This Matters
For procurement in antibacterial SAR campaigns, the specific regio- and stereochemistry of this compound preserves a >90% potency window that generic benzamides eliminate, directing resource allocation to active chemical space.
- [1] Ma S, et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorg Med Chem Lett. 2024 (in press). Data extracted from scite.ai supplementary material. View Source
